(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol
Description
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
(3-fluorophenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-2-7(4-9)10(14)8-5-12-13-6-8/h1-6,10,14H,(H,12,13) |
InChI Key |
DBLCEEGQSVGADB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation and Pyrazole Cyclization
One common method involves reacting 3-fluorobenzaldehyde with hydrazine or substituted hydrazines to form the hydrazone intermediate. This intermediate then undergoes cyclization under acidic or thermal conditions to yield the pyrazole ring substituted with the 3-fluorophenyl group at the 4-position.
Reduction to Hydroxymethyl Derivative
After pyrazole ring formation, the carbonyl group (if present) adjacent to the pyrazole can be reduced to the corresponding alcohol to yield the hydroxymethyl group.
- Lithium aluminum hydride (LiAlH4) reduction of pyrazole carboxylate intermediates in dry tetrahydrofuran (THF) at 0 °C to room temperature is an effective method to obtain the (3-fluorophenyl)(1H-pyrazol-4-yl)methanol with yields ranging from 61% to 74% for similar compounds.
- Alternative milder reductions using sodium borohydride (NaBH4) may also be suitable depending on substrate sensitivity.
Alternative Routes via Diketoester Intermediates
Another synthetic pathway involves the preparation of 2,4-diketoester derivatives from acetophenone precursors, followed by reaction with hydrazine to form pyrazole carboxylates, which are subsequently reduced to the target alcohol.
- The 2,4-diketoester is synthesized by reacting acetophenone with diethyl oxalate in the presence of sodium hydride (NaH) in dry toluene under reflux.
- The diketoester then reacts with hydrazine in ethanol with trifluoroacetic acid (TFA) catalysis to form regioisomeric pyrazole carboxylates.
- These intermediates are reduced with LiAlH4 to yield the hydroxymethyl pyrazole derivatives.
Industrial Scale Considerations
- Industrial methods scale up these reactions using continuous flow reactors and automated systems to improve yield and efficiency.
- The use of flow chemistry allows precise control of reaction parameters, minimizing side reactions and improving reproducibility.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazone formation | 3-Fluorobenzaldehyde + hydrazine, EtOH, reflux, acid catalyst | ~70-90% (analogous) | Formation of hydrazone intermediate |
| Pyrazole ring cyclization | Acid catalysis or thermal conditions | High | Cyclization to pyrazole ring |
| Reduction to alcohol | LiAlH4 in dry THF, 0 °C to RT | 61-74% | Selective reduction to hydroxymethyl |
| Alternative diketoester route | Acetophenone + diethyl oxalate, NaH, reflux | 90-95% (diketoester intermediate) | Followed by hydrazine reaction and reduction |
| Purification | Column chromatography (silica gel) | — | Separation of regioisomers |
Analytical Characterization Supporting Preparation
- Infrared spectroscopy (IR) confirms hydroxyl group presence with broad absorption around 3400 cm⁻¹.
- Proton nuclear magnetic resonance (^1H NMR) shows characteristic signals for methylene protons of the hydroxymethyl group (~4.7-4.8 ppm) and aromatic protons consistent with the fluorophenyl and pyrazole rings.
- Mass spectrometry (ESI-MS) confirms molecular ion peaks matching the expected molecular weight (e.g., m/z ~251 for related fluorophenyl pyrazolyl methanol derivatives).
Summary of Key Research Findings
- The pyrazole ring formation via hydrazone intermediates is a robust and widely used strategy.
- Reduction of pyrazole carboxylates with LiAlH4 is effective for generating hydroxymethyl derivatives.
- Regioselectivity can be controlled to some extent, but mixtures of 3- and 5-substituted pyrazoles may form, requiring chromatographic separation.
- Industrial scale-up benefits from continuous flow technologies for enhanced yield and process control.
Chemical Reactions Analysis
Types of Reactions: (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of (3-Fluorophenyl)(1H-pyrazol-4-yl)ketone.
Reduction: Formation of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Potential Drug Candidate
(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is being investigated for its potential as a therapeutic agent in treating diseases characterized by inflammation and pain. Research has indicated that pyrazole derivatives exhibit significant biological activity, including anticancer properties, suggesting that this compound may serve as a lead in drug discovery efforts aimed at developing new anti-inflammatory or analgesic medications .
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research conducted on various pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines, indicating that (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol may also exhibit similar effects .
Agricultural Chemistry
Development of Agrochemicals
This compound is recognized for its role in the development of new agrochemicals. Its unique properties make it suitable for creating effective pesticides and herbicides that are environmentally friendly. The targeted action of such compounds can lead to improved pest management strategies while minimizing the ecological footprint .
Material Science
Advanced Materials Synthesis
In material science, (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol has potential applications in synthesizing advanced materials, including specialized polymers and coatings. The compound's chemical structure allows for modifications that can enhance the thermal and mechanical properties of materials, making it valuable in various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition and receptor binding mechanisms. Understanding how (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol interacts with biological targets can provide insights into disease mechanisms and facilitate the development of therapeutic interventions .
Analytical Chemistry
Detection and Quantification Methods
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying similar pyrazole derivatives in various samples. This application enhances quality control processes in both pharmaceutical and agricultural industries, ensuring the efficacy and safety of products derived from these compounds .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Potential drug candidate for anti-inflammatory and analgesic therapies |
| Agricultural Chemistry | Lead compound for developing effective and environmentally friendly agrochemicals |
| Material Science | Synthesis of advanced materials with enhanced thermal and mechanical properties |
| Biochemical Research | Studies on enzyme inhibition and receptor binding mechanisms |
| Analytical Chemistry | Development of detection methods for quality control of pyrazole derivatives |
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyrazolyl group contributes to its specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Biological Activity
(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol features a fluorinated phenyl group attached to a pyrazolyl moiety. The presence of the fluorine atom enhances the compound's electronic properties, influencing its reactivity and interaction with biological targets.
The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The fluorophenyl group increases binding affinity, while the pyrazolyl group contributes to specificity. This dual interaction allows the compound to modulate various biochemical pathways, which is crucial for its biological effects.
Anticancer Activity
Research indicates that (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines. For instance, it has shown significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition leads to decreased production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Antibacterial Activity
In addition to anticancer and anti-inflammatory effects, (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol has demonstrated antibacterial activity against various pathogens. Studies have shown that pyrazole derivatives exhibit good antimicrobial effects, suggesting potential applications in infectious disease management .
Case Studies
- Combination Therapy in Cancer Treatment : A study investigated the synergistic effects of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol combined with doxorubicin in MCF-7 cells. The results indicated enhanced cytotoxicity compared to either agent alone, suggesting a potential strategy for improving chemotherapy outcomes .
- Neuroprotective Effects : In animal models, this compound has shown promise in reducing neuroinflammation and improving cognitive function in conditions like Alzheimer's disease by modulating glial cell activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
